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Compound of Interest

Compound Name: 2-(4-Methylmorpholin-2-yl)ethanol
CAS No.: 959238-42-7
Cat. No.: B1320842
Get Quote
. J

Executive Summary

2-(4-Methylmorpholin-2-yl)ethanol (CAS: 139433-28-0) serves as a critical pharmacophore in
modern drug discovery, particularly in the development of kinase inhibitors and GPCR ligands
where solubility and metabolic stability are paramount. This guide details the synthesis of this
building block, prioritizing high-fidelity functional group transformations that ensure
stereochemical integrity and yield maximization.

The following protocols focus on the two most robust synthetic pathways:

e The Reductive Pathway: Conversion of ethyl 2-(4-methylmorpholin-2-yl)acetate to the target
alcohol via hydride reduction.

e The N-Functionalization Pathway: Late-stage methylation of the commercially available 2-
(morpholin-2-yl)ethanol core.

Part 1: Strategic Retrosynthesis & Pathway Logic
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To design a self-validating synthesis, we must analyze the disconnection points of the target
molecule. The 2-substituted morpholine ring is thermodynamically stable, but the 2-
hydroxyethyl side chain is prone to oxidation or elimination if mishandled.

Retrosynthetic Analysis (DOT Visualization)

Target:
2-(4-Methylmorpholin-2-yl)ethanol

/me / THE \HCHO / HCOOH

Precursor A (Reductive): Precursor B (N-Alkylation): C-C Bond Formation N-C Bond Formation
Ethyl 2-(4-methylmorpholin-2-yl)acetate 2-(Morpholin-2-yl)ethanol (Ester Reduction) (Eschweiler-Clarke)
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Figure 1: Retrosynthetic disconnection showing the two primary routes: Ester Reduction
(Green) and N-Methylation (Red).

Part 2: Detailed Experimental Protocols

Method A: Reductive Synthesis via Lithium Aluminum
Hydride (LiAlHa4)

Rationale: This is the preferred route when constructing the scaffold from the corresponding
ester (often obtained via cyclization of amino-esters). It provides the highest purity profile by
avoiding the formation of quaternary ammonium byproducts common in direct alkylation.

Reagents & Materials
o Substrate: Ethyl 2-(4-methylmorpholin-2-yl)acetate (1.0 eq)

e Reductant: Lithium Aluminum Hydride (LiAlH4), 2.4 M in THF (1.5 eq)
e Solvent: Anhydrous Tetrahydrofuran (THF)

e Quenching: Sodium Sulfate Decahydrate (Na2S0a4-10H20) or Fieser method reagents.
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Step-by-Step Protocol

e Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar,
reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

).

e Solvent Charge: Charge the flask with anhydrous THF (10 mL/g of substrate) and cool to 0°C
using an ice/water bath.

e Hydride Addition: Carefully add the LiAlH4 solution (1.5 eq) dropwise via syringe. Caution:
Exothermic reaction with hydrogen gas evolution.

e Substrate Addition: Dissolve the starting ester in a minimal amount of anhydrous THF. Add
this solution dropwise to the LiAlH4 suspension at 0°C over 30 minutes.

¢ Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1
hour, then heat to mild reflux (65°C) for 3 hours to ensure complete reduction of the ester to
the primary alcohol.

e Monitoring: Monitor reaction progress via TLC (MeOH:DCM 1:9, stained with Ninhydrin or
KMnOa4). The ester spot (

) should disappear, replaced by the more polar alcohol spot (
).

o Workup (Fieser Method):
o Cool the mixture to 0°C.
o Slowly add water (

mL per
g of LiAlH4 used).

o Add 15% NaOH solution (

mL).
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o Add water (
mL).[1]
o Stir vigorously until a granular white precipitate forms (lithium aluminates).

« |solation: Filter the mixture through a pad of Celite. Wash the cake with THF. Dry the filtrate
over anhydrous MgSOu4, filter, and concentrate under reduced pressure.

 Purification: The crude oil is typically

pure. If necessary, purify via Kugelrohr distillation (bp ~110°C @ 0.5 mmHg) or silica gel
flash chromatography (0-10% MeOH in DCM with 1% NH4OH).

Method B: Eschweiler-Clarke N-Methylation

Rationale: If the secondary amine 2-(morpholin-2-yl)ethanol is available, this method introduces
the methyl group without the risk of over-alkylation (quaternization) associated with methyl
iodide.

Reagents & Materials
e Substrate: 2-(Morpholin-2-yl)ethanol (1.0 eq)

o Methyl Source: Formaldehyde (37% aq. solution, 2.2 eq)

e Reductant: Formic Acid (88%, 5.0 eq)

Step-by-Step Protocol

e Mixing: In a round-bottom flask, combine the morpholine substrate and formic acid. Cool to
0°C if the exotherm is significant.

o Addition: Add the formaldehyde solution.

e Reflux: Heat the mixture to reflux (100°C) for 12—18 hours. Carbon dioxide evolution
indicates the reaction is proceeding.

o Workup:
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[e]

Cool to room temperature.[2]

o

Add HCI (4M) to ensure the amine is protonated, then concentrate in vacuo to remove
excess formaldehyde/formic acid.

o

[¢]

Extract exhaustively with DCM or Chloroform (

).

« |solation: Dry organic layers over Na2SO4 and concentrate to yield the title compound.

Part 3: Process Visualization & Data
Reaction Workflow Diagram

3. Fieser Quench iltrati 3 Final Product:

D
Ester Precursor (H20 / NaOH) 2-(4-Methylmorpholin-2-yl)ethanol
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Figure 2: Workflow for the reductive synthesis (Method A).

Analytical Specifications
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Attribute Specification Method
Appearance Colorless to pale yellow oil Visual
Purity >97.0% GC-MS / HPLC (ELSD)

3.8-3.9 (m, 1H), 3.6-3.7 (t, 2H),
3.5-3.6 (m, 2H), 2.7-2.8 (d,

N-Me), 1.9-2.1 (m, 2H), 1.5-1.7
(m, 2H)
MS (ESI) [M+H]* = 146.12 LC-MS
Boiling Point 110-115°C @ 0.5 mmHg Vacuum Distillation

Part 4: Safety & Handling (E-E-A-T)

Lithium Aluminum Hydride: Reacts violently with water and protic solvents. Always use in a
dry, inert atmosphere. Ensure a Class D fire extinguisher is available.

Epoxides (if used in precursor synthesis): Many morpholine precursors involve
epichlorohydrin, a known alkylating agent and potential carcinogen. Use double-gloving and

work in a fume hood.

Morpholines: Generally act as mild bases and skin irritants. Avoid inhalation of vapors.

References

e Reduction of Morpholine Esters

o Source: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions.
Tetrahedron, 35(6), 567-607.

o Context: Authoritative review on the stoichiometry and handling of LiIAIH4 for ester-to-
alcohol conversions.

o Eschweiler-Clarke Methylation
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o Source: Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). -Phenylethyldimethylamine.
Organic Syntheses, 25, 89.

o Context: Standard validated protocol for N-methylation of secondary amines using
formaldehyde/formic acid.

» Morpholine Synthesis via Cyclization (Background)

o Source: U.S. Patent 2,105,828 (1938). Production of Morpholine Ethanols.
o Context: Foundational patent describing the cyclization of dihalogen

e Synthesis of 2-Substituted Morpholines

o Source: D'Adamio, G., et al. (2019). Synthesis of 2-Substituted Morpholines: A Review.
Synthesis, 51(05).

o Context: Modern review covering the ring-closing metathesis and nucleophilic substitution
strategies to access the 2-substituted core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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